2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound is a sulfanyl-acetamide derivative featuring a 1,3,4-thiadiazol-2-yl amine moiety and a substituted imidazole core. The imidazole ring is substituted at position 1 with a 4-(difluoromethoxy)phenyl group and at position 5 with a 4-methylphenyl group, while the sulfanyl linker connects to the acetamide group. The 1,3,4-thiadiazole ring is a bioisostere for thiazole or triazole moieties, often associated with antimicrobial, anti-inflammatory, or enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O2S2/c1-13-3-5-15(6-4-13)18-11-25-22(32-12-19(30)26-21-28-27-14(2)33-21)29(18)16-7-9-17(10-8-16)31-20(23)24/h3-11,20H,12H2,1-2H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUHQRCVHDEZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2964-3759 is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a key factor in the development of Non-Small Cell Lung Cancer (NSCLC) and plays a crucial role in the cancer’s development and progression.
Mode of Action
F2964-3759 is a potent, orally bioavailable inhibitor that targets EGFR. Its mode of action involves inhibiting the activity of EGFR tyrosine kinase, which is frequently overactive in NSCLC due to specific mutations. By inhibiting the activity of the mutant EGFR tyrosine kinase, F2964-3759 heralds a transformative approach to cancer treatment.
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by F2964-3759 affects the downstream signaling pathways involved in cell proliferation, survival, and differentiation. This results in the suppression of cancer cell growth and the induction of apoptosis.
Pharmacokinetics
The pharmacokinetic properties of F2964-3759 are currently under investigation. Preliminary data suggests that it has favorable pharmacokinetic profiles, including effective oral bioavailability.
Result of Action
The molecular and cellular effects of F2964-3759’s action include the inhibition of cancer cell proliferation and the induction of apoptosis. Early results from clinical trials indicate significant anti-tumor activity alongside manageable adverse effects.
Action Environment
The action, efficacy, and stability of F2964-3759 can be influenced by various environmental factors. One of the key factors is the blood-brain barrier (BBB). F2964-3759 has the capability to penetrate the BBB, enabling it to reach and affect tumor cells within the brain. This is particularly crucial given the prevalence of brain metastases in NSCLC patients, especially those with EGFR mutations.
Biological Activity
The compound 2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials based on diverse sources.
Chemical Structure and Properties
The compound features a complex structure comprising an imidazole ring, a thiadiazole moiety, and a difluoromethoxy phenyl group. The presence of these functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing imidazole rings have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Imidazole Compounds
| Compound | Zone of Inhibition (mm) |
|---|---|
| 5a | 15 (E. coli) |
| 5b | 11 (P. aeruginosa) |
| 5c | 20 (B. subtilis) |
| Streptomycin | 28 (E. coli) |
This table illustrates the comparative effectiveness of similar compounds in inhibiting bacterial growth, suggesting that the target compound may share similar properties.
Anticancer Potential
Imidazole derivatives have been extensively studied for their anticancer properties. A recent study highlighted the synthesis of various imidazole-based compounds that demonstrated cytotoxic effects on cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study involving multicellular spheroids, a library screening identified imidazole derivatives that showed promising anticancer activity by penetrating deeper into tumor models compared to monolayer cultures . This suggests that the target compound could be evaluated for similar anticancer efficacy.
The biological activity of imidazole-containing compounds is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition: Many imidazole derivatives act as enzyme inhibitors, affecting metabolic pathways in pathogens and cancer cells.
- Receptor Modulation: They may also modulate receptor activity, influencing cellular signaling pathways related to inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives reported in the literature:
Key Observations
Substituent Effects on Bioactivity: The difluoromethoxy group in the target compound likely improves oxidative stability compared to methoxy analogues (e.g., Compound 9 in ), which are prone to demethylation .
Heterocyclic Moieties: 1,3,4-Thiadiazole (target compound) vs. Tetrazole (Compound ) introduces a zwitterionic character, enhancing water solubility but reducing cell permeability compared to thiadiazole.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels Method D (), involving K₂CO₃-mediated alkylation of imidazole-2-thiol with 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. Yields for analogous reactions range from 60–75% .
Its structural similarity to COX inhibitors () and antiparasitic agents () suggests plausible therapeutic overlap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
